molecular formula C18H26N2O4 B1373222 (R)-4-Boc-1-Cbz-2-methyl-piperazine CAS No. 1163793-25-6

(R)-4-Boc-1-Cbz-2-methyl-piperazine

Cat. No.: B1373222
CAS No.: 1163793-25-6
M. Wt: 334.4 g/mol
InChI Key: HNSFFEBZXFRVSE-CQSZACIVSA-N
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Description

®-4-Boc-1-Cbz-2-methyl-piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound ®-4-Boc-1-Cbz-2-methyl-piperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a benzyloxycarbonyl (Cbz) protecting group at the 1-position, and a methyl group at the 2-position. These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

The synthesis of ®-4-Boc-1-Cbz-2-methyl-piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The primary amine group of the piperazine ring is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the piperazine with benzyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the methyl group: The 2-position of the piperazine ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

    Protection of the secondary amine group: The secondary amine group at the 4-position is protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate compound with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial production methods for ®-4-Boc-1-Cbz-2-methyl-piperazine may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

®-4-Boc-1-Cbz-2-methyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the protecting groups or other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the protecting groups or other substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-4-Boc-1-Cbz-2-methyl-piperazine has various applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Boc-1-Cbz-2-methyl-piperazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc and Cbz protecting groups can influence the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

®-4-Boc-1-Cbz-2-methyl-piperazine can be compared with other similar compounds, such as:

    ®-4-Boc-2-methyl-piperazine: This compound lacks the Cbz protecting group at the 1-position, which may result in different reactivity and biological activity.

    ®-1-Cbz-2-methyl-piperazine: This compound lacks the Boc protecting group at the 4-position, which may affect its stability and solubility.

    ®-4-Boc-1-Cbz-piperazine: This compound lacks the methyl group at the 2-position, which may influence its steric properties and binding interactions.

The uniqueness of ®-4-Boc-1-Cbz-2-methyl-piperazine lies in its specific combination of protecting groups and substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSFFEBZXFRVSE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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